molecular formula C8H6BrFO B13917936 6-Bromo-4-fluoro-2,3-dihydrobenzofuran

6-Bromo-4-fluoro-2,3-dihydrobenzofuran

Cat. No.: B13917936
M. Wt: 217.03 g/mol
InChI Key: AYXULRPGEUVBKX-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to the benzofuran ring, making it a halogenated derivative. The molecular formula of this compound is C8H6BrFO, and it has a molecular weight of 217.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, halogenated benzofurans have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-fluoro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrFO/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4H,1-2H2

InChI Key

AYXULRPGEUVBKX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=CC(=C2)Br)F

Origin of Product

United States

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